1-(3-Ethylpent-1-yn-3-yl)-3-(4-fluorophenyl)urea
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Overview
Description
1-(3-Ethylpent-1-yn-3-yl)-3-(4-fluorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of both alkyne and fluorophenyl groups in its structure suggests potential unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethylpent-1-yn-3-yl)-3-(4-fluorophenyl)urea typically involves the reaction of 3-ethylpent-1-yne with 4-fluoroaniline in the presence of a suitable catalyst. The reaction conditions may include:
Solvent: Common solvents like dichloromethane or toluene.
Catalyst: Transition metal catalysts such as palladium or copper.
Temperature: The reaction is usually carried out at elevated temperatures (e.g., 60-100°C).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethylpent-1-yn-3-yl)-3-(4-fluorophenyl)urea can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alkanes or amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes or amines.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Ethylpent-1-yn-3-yl)-3-(4-fluorophenyl)urea involves its interaction with specific molecular targets. The alkyne group may participate in covalent bonding with target proteins, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. The urea moiety may facilitate hydrogen bonding with biological macromolecules, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
1-(3-Ethylpent-1-yn-3-yl)-3-phenylurea: Lacks the fluorine atom, which may result in different chemical and biological properties.
1-(3-Ethylpent-1-yn-3-yl)-3-(4-chlorophenyl)urea: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and applications.
1-(3-Ethylpent-1-yn-3-yl)-3-(4-bromophenyl)urea: Contains a bromine atom, which may affect its chemical behavior and biological activity.
Uniqueness
1-(3-Ethylpent-1-yn-3-yl)-3-(4-fluorophenyl)urea is unique due to the presence of the fluorophenyl group, which can enhance its chemical stability and biological activity
Properties
IUPAC Name |
1-(3-ethylpent-1-yn-3-yl)-3-(4-fluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O/c1-4-14(5-2,6-3)17-13(18)16-12-9-7-11(15)8-10-12/h1,7-10H,5-6H2,2-3H3,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXCTGCDGFSINB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#C)NC(=O)NC1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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